molecular formula C18H18Br2ClN3O B11673610 2,4-Dibromo-6-(((4-(4-chlorobenzyl)-1-piperazinyl)imino)methyl)phenol

2,4-Dibromo-6-(((4-(4-chlorobenzyl)-1-piperazinyl)imino)methyl)phenol

Katalognummer: B11673610
Molekulargewicht: 487.6 g/mol
InChI-Schlüssel: HUQDYMVLEDLWCK-SSDVNMTOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,4-Dibromo-6-(((4-(4-chlorobenzyl)-1-piperazinyl)imino)methyl)phenol is a complex organic compound known for its unique chemical structure and properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dibromo-6-(((4-(4-chlorobenzyl)-1-piperazinyl)imino)methyl)phenol typically involves multiple steps, starting with the bromination of phenol derivatives The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agents

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and substitution reactions under controlled conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2,4-Dibromo-6-(((4-(4-chlorobenzyl)-1-piperazinyl)imino)methyl)phenol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially at the benzylic and piperazine positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield brominated quinones, while reduction can produce dehalogenated derivatives.

Wissenschaftliche Forschungsanwendungen

2,4-Dibromo-6-(((4-(4-chlorobenzyl)-1-piperazinyl)imino)methyl)phenol has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2,4-Dibromo-6-(((4-(4-chlorobenzyl)-1-piperazinyl)imino)methyl)phenol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of bromine and chlorine atoms enhances its reactivity and ability to form stable complexes with biological molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,4-Dibromophenol: Shares the brominated phenol structure but lacks the piperazine and chlorobenzyl groups.

    4-Chlorobenzylpiperazine: Contains the piperazine and chlorobenzyl groups but lacks the brominated phenol structure.

Uniqueness

2,4-Dibromo-6-(((4-(4-chlorobenzyl)-1-piperazinyl)imino)methyl)phenol is unique due to the combination of brominated phenol, piperazine, and chlorobenzyl groups in a single molecule

Eigenschaften

Molekularformel

C18H18Br2ClN3O

Molekulargewicht

487.6 g/mol

IUPAC-Name

2,4-dibromo-6-[(E)-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]iminomethyl]phenol

InChI

InChI=1S/C18H18Br2ClN3O/c19-15-9-14(18(25)17(20)10-15)11-22-24-7-5-23(6-8-24)12-13-1-3-16(21)4-2-13/h1-4,9-11,25H,5-8,12H2/b22-11+

InChI-Schlüssel

HUQDYMVLEDLWCK-SSDVNMTOSA-N

Isomerische SMILES

C1CN(CCN1CC2=CC=C(C=C2)Cl)/N=C/C3=C(C(=CC(=C3)Br)Br)O

Kanonische SMILES

C1CN(CCN1CC2=CC=C(C=C2)Cl)N=CC3=C(C(=CC(=C3)Br)Br)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.